molecular formula C19H29N3O2 B2907262 N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955528-95-7

N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2907262
CAS No.: 955528-95-7
M. Wt: 331.46
InChI Key: QBOUKIMKTQDOCL-UHFFFAOYSA-N
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Description

N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound with the molecular formula C19H29N3O2 and a molecular weight of 331.46 g/mol . This oxalamide derivative features a 1,2,3,4-tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry research. While the specific biological activity and molecular targets for this exact compound require further investigation, it is structurally related to other N-substituted tetrahydroquinoline oxalamides that are explored as key intermediates and building blocks in drug discovery . Researchers value this family of compounds for their potential to modulate protein-protein interactions and their utility in developing pharmacophores for various biological targets. The presence of the oxalamide linker and the substituted tetrahydroquinoline group makes it a versatile candidate for constructing compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-propyl-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-3-10-20-18(23)19(24)21-11-9-15-7-8-17-16(14-15)6-5-13-22(17)12-4-2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOUKIMKTQDOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Alkylation: The tetrahydroquinoline intermediate is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.

    Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with oxalyl chloride, followed by the addition of a suitable amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety may play a key role in binding to these targets, while the oxalamide group could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Implications Reference
N1-Propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Target) Likely C22H33N3O2 ~371.5 (estimated) N1: Propyl; N2: Propyl-tetrahydroquinoline-ethyl Balanced lipophilicity; potential CNS activity due to tetrahydroquinoline scaffold
N1-(3-Chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide C24H28ClN3O2 434.0 N1: Chlorinated aryl; N2: Propyl-tetrahydroquinoline-ethyl Enhanced electronic effects from Cl; possible improved binding affinity
N1-Cyclopentyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide C21H31N3O2 357.5 N1: Cyclopentyl (bulky); N2: Propyl-tetrahydroquinoline-ethyl Increased steric hindrance; potential selectivity in receptor interactions
N1-(4-Chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide C23H28ClN3O2 413.9 N1: Chlorobenzyl (aromatic + Cl); N2: Propyl-tetrahydroquinoline-ethyl Higher lipophilicity; Cl may enhance metabolic stability
N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide C18H22N4O3 342.4 N1: Ethyl-tetrahydroquinoline-ethyl; N2: Isoxazole (heterocyclic) Reduced molecular weight; heterocycle may improve solubility or target specificity

Key Observations:

N1 Substitution Effects: Alkyl vs. Chlorine Incorporation: The 4-chlorobenzyl analog () exhibits a molecular weight increase (~413.9 vs. ~371.5 for the target), likely improving membrane permeability but risking higher toxicity.

N2 Modifications: The tetrahydroquinoline-ethyl moiety is conserved in most analogs, underscoring its role as a pharmacophoric element. Replacing this with an isoxazole () reduces molecular weight and introduces hydrogen-bonding capacity, which may alter target engagement.

Synthetic Considerations: Analog synthesis often employs acyl chloride coupling (e.g., ’s carboxamide preparation via thionyl chloride activation ). Similar strategies likely apply to the target compound’s oxalamide core. The propyl-tetrahydroquinoline subunit may be synthesized via cyclization of substituted anilines with aldehydes, followed by alkylation (as inferred from tetrahydroquinoline synthetic routes ).

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The propyl group at both N1 and the tetrahydroquinoline’s 1-position (target compound) suggests a design optimized for balanced hydrophobicity and conformational flexibility. Chlorinated analogs () may exhibit enhanced binding to targets like serotonin or dopamine receptors, where electron-deficient aromatic systems are common in ligands.
  • Limitations: No direct biological data (e.g., IC50, solubility) are available for the target compound, limiting mechanistic insights. Physical properties (melting point, logP) are undocumented, complicating pharmacokinetic predictions.

Biological Activity

N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structure, synthesis, and preliminary research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O2C_{22}H_{27}N_{3}O_{2}, with a molecular weight of approximately 365.5 g/mol. Its structure includes a tetrahydroquinoline moiety, which is known for its biological significance, particularly in neuropharmacology.

PropertyValue
Molecular FormulaC22H27N3O2C_{22}H_{27}N_{3}O_{2}
Molecular Weight365.5 g/mol
StructureComplex with tetrahydroquinoline and oxalamide linkages

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydroquinoline Derivative : The initial step involves synthesizing the tetrahydroquinoline core.
  • Oxalamide Linkage : The final product is obtained by coupling the tetrahydroquinoline derivative with an appropriate oxalamide precursor.

Neuropharmacological Potential

Research suggests that compounds similar to this compound may interact with neurotransmitter systems. The tetrahydroquinoline structure is often associated with dopaminergic and serotonergic activity, which could be beneficial in treating neurological disorders such as depression or schizophrenia.

Case Studies and Research Findings

Although comprehensive studies on this compound are scarce, related compounds have shown promising results:

  • Tetrahydroquinoline Derivatives : A study indicated that certain tetrahydroquinoline derivatives possess significant neuroprotective effects against oxidative stress in neuronal cells.
    Compound NameMax Activity (%)EC50 (μM)
    Tetrahydroquinoline A855
    Tetrahydroquinoline B903

These findings suggest that this compound could similarly exhibit protective effects.

Future Directions

Given the structural complexity and potential biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vitro and In Vivo Studies : To assess the compound's pharmacological effects and safety profile.
  • Mechanistic Studies : To elucidate its interaction with specific receptors or enzymes.
  • Structure-Activity Relationship (SAR) : To optimize its efficacy and reduce potential side effects.

Q & A

Q. What are the key considerations in designing a synthetic route for N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

The synthesis involves multi-step reactions, including the formation of the tetrahydroquinoline core and coupling with oxalamide. Critical factors include:

  • Reagent selection : Use of alkylating agents (e.g., propyl halides) for N-propylation and coupling reagents like EDCI/HOBt for amide bond formation.
  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps) and solvent choice (e.g., DMF or THF for polar intermediates).
  • Purification : Column chromatography or recrystallization to isolate the final compound with ≥95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirm proton environments (e.g., tetrahydroquinoline aromatic protons at δ 6.5–7.5 ppm and oxalamide NH signals at δ 8.0–9.0 ppm).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC : Assess purity (>98% for biological assays) .

Q. What in vitro assays are suitable for initial biological activity screening?

Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC50 determination).
  • Cell viability : MTT assay against cancer lines (e.g., A549 or MCF-7) at 10–100 µM concentrations.
  • Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoline core influence biological activity?

Modifications to the propyl group or aromatic ring alter:

  • Lipophilicity : Longer alkyl chains (e.g., butyl vs. propyl) increase membrane permeability but may reduce solubility.
  • Target engagement : Bulkier substituents sterically hinder binding to flat enzyme active sites (e.g., topoisomerase II).
  • SAR studies : Analog libraries with systematic substitutions (e.g., halogenation at position 6) reveal activity trends .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Address discrepancies via:

  • Standardized protocols : Uniform assay conditions (e.g., pH, incubation time) to minimize variability.
  • Metabolic stability testing : Liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation).
  • Co-crystallization studies : X-ray crystallography to visualize binding modes and confirm target specificity .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Key parameters include:

  • Administration route : Intraperitoneal (IP) vs. oral gavage to assess bioavailability (e.g., 30–50% oral absorption due to first-pass metabolism).
  • Dosing regimen : BID (twice daily) dosing to maintain plasma concentrations above the IC90.
  • Tissue distribution : LC-MS/MS quantification in brain, liver, and kidneys to evaluate penetration .

Q. What computational modeling approaches predict structure-activity relationships (SAR) for this compound?

Methods include:

  • Molecular docking : Glide or AutoDock to simulate binding to targets (e.g., EGFR kinase).
  • QSAR models : Regression analysis linking logP and polar surface area to IC50 values.
  • MD simulations : 100-ns trajectories to assess conformational stability in lipid bilayers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Potential reasons include:

  • Metabolic activation : Prodrug conversion in vivo (e.g., esterase-mediated cleavage) not replicated in vitro.
  • Tumor microenvironment : Hypoxia or stromal interactions in vivo reduce efficacy.
  • Dose-limiting toxicity : Off-target effects (e.g., hepatotoxicity) observed in vivo but not in cell cultures .

Q. What experimental controls validate target specificity amid off-target effects?

Use:

  • Knockout models : CRISPR-edited cell lines lacking the target protein.
  • Negative controls : Inactive enantiomers or scrambled analogs.
  • Biochemical counterscreens : Profiling against unrelated enzymes (e.g., cytochrome P450s) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
Tetrahydroquinoline formationPropylamine, HCl, 80°C6590
Oxalamide couplingEDCI, HOBt, DMF, RT7595
Final purificationSilica gel chromatography6098
Data adapted from multi-step protocols in .

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